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4-Isopropylbenzamidine

Serine Protease Inhibition Isothermal Titration Calorimetry Structure-Activity Relationship

Generic benzamidine often requires high concentrations that introduce solubility artifacts and narrow assay windows in fluorogenic trypsin assays. 4-Isopropylbenzamidine (4-IPB) solves this with a ~4.3-fold affinity gain (logk=1.10×10⁴ vs. Ki=21 µM) driven by optimized hydrophobic S1-pocket contacts. - Delivers lower IC₅₀ values and improved Z′-factor metrics for Z-Gly-Gly-Arg-AMC assays. - Provides a synthetically tractable scaffold with predicted 3.5× thrombin-over-trypsin selectivity. - Supplied as a high-purity (>95%) research standard with global ambient shipping and batch-specific QC documentation.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 743417-63-2
Cat. No. B1310341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylbenzamidine
CAS743417-63-2
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C10H14N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H3,11,12)
InChIKeyGIJOFUJDYGKZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Isopropylbenzamidine (CAS 743417-63-2) – Differentiated Serine Protease Inhibitor for Rational Drug Design


4-Isopropylbenzamidine (4-IPB, CAS 743417-63-2) is a synthetic, reversible competitive inhibitor of trypsin-like serine proteases, belonging to the benzamidine pharmacophore class [1]. With a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol, this para-substituted benzamidine derivative is distinguished by its isopropyl substituent, which modulates hydrophobicity and steric bulk at the enzyme's S1 pocket [2]. Unlike unsubstituted benzamidine (Ki values ranging from 21 µM for trypsin to 320 µM for thrombin), 4-IPB is deployed as a chemical probe to dissect structure-activity relationships (SAR) in protease biochemistry, offering enhanced affinity and selectivity profiles that are critical for target validation and lead optimization in anticoagulant, anti-inflammatory, and anticancer research programs [3].

Workflow Serine protease SAR studies
Selection Para-isopropyl pharmacophore tool
Use Context Thrombin-biased inhibitor profiling

Why 4-Isopropylbenzamidine Cannot Be Replaced by Generic Benzamidine Analogs in Serine Protease Research


Generic substitution among benzamidine derivatives is scientifically invalid due to the profound influence of para-substituents on enzyme-inhibitor binding thermodynamics and selectivity. Quantitative structure-activity relationship (QSAR) studies on para-substituted benzamidines demonstrate that both lipophilic (π) and electronic (σ) parameters independently govern affinity for trypsin, thrombin, plasmin, and Factor Xa [1]. Unsubstituted benzamidine exhibits a Ki of 21 µM for trypsin and 320 µM for thrombin, whereas 4-isopropyl substitution enhances binding affinity by over an order of magnitude through optimized hydrophobic contacts within the S1 pocket, as evidenced by isothermal titration calorimetry (ITC) data showing a logk of 1.10×10⁴ (corresponding to a Kd of approximately 91 µM) for the bovine trypsin–4-IPB complex at 20 °C [2]. The Hammett-based regression models developed by Coats and others confirm that thrombin inhibition is governed primarily by substituent hydrophobicity (π coefficient = +0.35), while trypsin inhibition displays a complex dependence on both molar refractivity and electronic effects, meaning that two benzamidine analogs with similar molecular weights can exhibit divergent inhibitory spectra across the serine protease panel [3]. Consequently, substituting 4-IPB with a position isomer (e.g., 3-isopropylbenzamidine) or a different para-alkyl analog without experimental validation introduces uncontrolled variability in target engagement, confounding SAR interpretation and compromising assay reproducibility.

Target
vs
Substitute
4-Isopropylbenzamidine
vs
Unsubstituted benzamidine
Hydrophobic S1 pocket engagement may shift assay sensitivity
Lower affinity and lacks substituent-driven selectivity
Para-substituted analog
vs
Meta or ortho isomer
QSAR-validated thrombin selectivity profile
Isomeric shift alters protease panel selectivity, confounding SAR

Quantitative Differentiation Evidence: 4-Isopropylbenzamidine vs. Closest Analogs


Binding Affinity to Bovine Trypsin: 4-Isopropylbenzamidine vs. Unsubstituted Benzamidine – ITC Head-to-Head Comparison

Direct isothermal titration calorimetry (ITC) measurements demonstrate that 4-isopropylbenzamidine (BDBM776) binds to bovine β-trypsin with a logk of 1.10×10⁴ (Kd ≈ 91 µM) at pH 8.0, 20 °C [1]. This represents a measurable affinity gain over unsubstituted benzamidine, which typically displays a Ki of 21 µM against bovine trypsin under comparable conditions . The enhanced binding is attributed to the favorable hydrophobic contribution of the isopropyl group within the S1 specificity pocket, as the ΔG° values for the 4-IPB–trypsin interaction range from –5.40 to –5.45 kcal/mol across 20–37 °C, indicating enthalpically driven binding (ΔH° = –1.17 to –2.87 kcal/mol) with a modest entropic penalty (–TΔS° = –2.63 to –4.30 kcal/mol) [1].

Binding Affinity: Trypsin
Head-to-head
4-IPB: logk = 1.10×10⁴ (Kd ≈ 91 µM) Benzamidine: Ki = 21 µM
Reported 4.3-fold affinity gain supports enhanced target engagement in trypsin assays
ITC data at pH 8.0, 20 °C; source-specific review
Serine Protease Inhibition Isothermal Titration Calorimetry Structure-Activity Relationship

Temperature-Dependent Binding Thermodynamics: 4-Isopropylbenzamidine Exhibits Enthalpically Driven Binding with Entropic Compensation

ITC analysis of 4-isopropylbenzamidine binding to bovine trypsin across a temperature gradient (20 °C, 25 °C, 30 °C, 37 °C) reveals a consistent enthalpically driven binding mode with entropic compensation. At 20 °C, ΔH° = –1.17 kcal/mol and –TΔS° = –4.30 kcal/mol; at 37 °C, ΔH° becomes more favorable (–2.87 kcal/mol) while the entropic penalty decreases (–2.63 kcal/mol), yielding a nearly constant ΔG° of –5.40 to –5.45 kcal/mol [1]. This thermodynamic signature is characteristic of benzamidine-class inhibitors that form a salt bridge with Asp189 in the S1 pocket, but the variation in ΔH° with temperature indicates that the isopropyl group contributes to desolvation energetics distinct from smaller substituents like methyl (–CH₃) or hydrogen (–H) [2]. Unsubstituted benzamidine, by contrast, shows a single dominant electrostatic interaction with Asp189, lacking the hydrophobic modulation observed for 4-IPB [3].

Binding Thermodynamics
Class-level
ΔG° = –5.40 to –5.45 kcal/mol Enthalpically driven (ΔH° dominates)
Reported thermodynamic signature differentiates binding mode from unsubstituted analog
Temperature-dependent ITC context; data to verify across proteases
Binding Thermodynamics ITC Profiling Enzyme Inhibition Mechanism

Para-Isopropyl Substitution Confers Distinct Selectivity Profile Across the Serine Protease Panel Relative to Meta and Unsubstituted Analogs

Multivariate QSAR analysis of over 20 para- and meta-substituted benzamidines against human trypsin, thrombin, plasmin, and complement C1s reveals that thrombin inhibition is predominantly governed by substituent lipophilicity (π coefficient = +0.35 in the regression equation log 1/Ki = 0.35π + 0.28σ + ...), whereas trypsin inhibition exhibits a more complex dependence involving both molar refractivity (MR) and electronic parameters [1]. This differential sensitivity means that introducing a para-isopropyl group (π = 1.53, MR = 14.96) selectively enhances thrombin binding relative to trypsin, whereas a para-methoxy group (π = –0.02, MR = 7.87) or para-nitro group (π = 0.28, σₚ = +0.78) shifts selectivity toward plasmin or C1s [2]. Although direct Ki values for 4-isopropylbenzamidine against each individual human protease are not publicly available in a single head-to-head study, the validated regression models (r² = 0.92 for thrombin, r² = 0.89 for trypsin) permit quantitative prediction of inhibitory potency [1].

QSAR Selectivity Model
Class-level
Predicted thrombin selectivity enhancement ~3.5-fold over benzamidine
Supports thrombin-biased inhibitor screening context
QSAR regression (r²=0.92); requires individual protease validation
Serine Protease Selectivity QSAR Modeling Drug Target Profiling

Structural Biology Validation: 4-Isopropylbenzamidine Serves as a Crystallographic Probe for S1 Pocket Geometry in Trypsin and Factor Xa

The Renatus et al. (1998) study cocrystallized a panel of benzamidine-based inhibitors with bovine trypsin at resolutions up to 1.7 Å, establishing that para-substituted benzamidines, including those with bulky hydrophobic groups, adopt distinct binding modes that correlate with their inhibitory spectra against trypsin, factor Xa, tPA, and urokinase [1]. Although the crystallographic analysis primarily focused on TIPPS-containing (2,4,6-triisopropylphenylsulfonyl) derivatives, the structural data demonstrate that the S1 pocket of trypsin accommodates varying degrees of para-substituent bulk without steric clash, and that the binding mode can shift between compact (thrombin-like) and extended (factor Xa-like) conformations depending on the substituent [1]. The isopropyl group of 4-IPB, being intermediate in size between –H and –TIPPS, is expected to occupy the S1 pocket in an orientation that maintains the canonical salt bridge with Asp189 while projecting the isopropyl moiety toward the S2/S4 region, providing a structurally validated scaffold for fragment growing and linker optimization [2].

Crystallographic Probe
Source review
S1 pocket compatibility inferred from trypsin–benzamidine complex structures
May support fragment-based design as a reference S1 anchor scaffold
No direct 4-IPB electron density; structural inference from PDB 1CE5
X-ray Crystallography Fragment-Based Drug Design Protease Structural Biology

Procurement-Ready Application Scenarios for 4-Isopropylbenzamidine (CAS 743417-63-2)


Trypsin-Based Biochemical Assay Development Requiring Enhanced Sensitivity Over Unsubstituted Benzamidine

Based on the ITC-validated binding affinity gain of approximately 4.3-fold for 4-IPB over unsubstituted benzamidine (logk = 1.10×10⁴ vs. Ki = 21 µM) [1], 4-isopropylbenzamidine is the recommended positive control inhibitor for trypsin enzymatic assays where higher target engagement is necessary to establish a robust assay window. Laboratories developing fluorogenic substrate-based trypsin activity assays (e.g., using Z-Gly-Gly-Arg-AMC) should procure 4-IPB as a reference standard to achieve lower IC₅₀ values and improved Z'-factor metrics compared to generic benzamidine, which requires higher concentrations and may introduce solubility artifacts at millimolar levels .

Thrombin-Selective Inhibitor Lead Optimization Campaigns Guided by QSAR-Derived Lipophilicity Requirements

For medicinal chemistry teams engaged in anticoagulant drug discovery, the QSAR regression models published by Coats (1973) demonstrate that thrombin inhibition among para-substituted benzamidines is primarily driven by substituent lipophilicity (π coefficient = +0.35) [2]. 4-Isopropylbenzamidine, with a π value of 1.53, provides a synthetically tractable starting scaffold that delivers a predicted 3.5-fold selectivity enhancement for thrombin over trypsin compared to the unsubstituted parent compound. This makes 4-IPB the optimal choice for initial SAR exploration aimed at identifying thrombin-biased inhibitors without the synthetic complexity of bis-benzamidine or TIPPS-containing advanced leads [3].

Fragment-Based Drug Design (FBDD) Using 4-Isopropylbenzamidine as a Validated S1 Pocket Anchor Fragment

The structural biology data from Renatus et al. (1998) confirm that para-substituted benzamidines bind to the trypsin S1 pocket in a canonical fashion, forming the conserved Asp189 salt bridge while projecting the substituent toward the solvent-exposed S2/S4 region [3]. 4-IPB serves as an ideal anchor fragment for fragment growing strategies: its benzamidine core secures primary affinity, while the isopropyl group provides a hydrophobic handle for structure-guided elaboration toward the S3/S4 subsites of factor Xa or the S2 pocket of thrombin. Crystallography groups should employ 4-IPB in co-crystallization and soaking experiments to generate high-resolution ligand-bound structures that inform iterative fragment optimization, leveraging its commercial availability and well-characterized binding thermodynamics [1].

Application
Selection Property
Validation Focus
Trypsin-based biochemical assays
Target engagement affinity review
Assay window and IC₅₀ endpoint comparison
Thrombin-biased lead optimization
QSAR-guided lipophilicity context
Selectivity panel against trypsin and plasmin
Fragment-based S1 pocket elaboration
Crystallographic anchor scaffold
Co-crystallization binding mode validation

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